molecular formula C19H18N4O3 B12054681 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Cat. No.: B12054681
M. Wt: 350.4 g/mol
InChI Key: JBWHAVALEPVDDF-UDWIEESQSA-N
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Description

4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as methanol or ethanol at room temperature, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one
  • 4-{[(E)-(3-methoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one

Uniqueness

4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-methyl-6-phenyl-1,2,4-triazin-5-one

InChI

InChI=1S/C19H18N4O3/c1-3-26-17-11-14(9-10-16(17)24)12-20-23-13(2)21-22-18(19(23)25)15-7-5-4-6-8-15/h4-12,24H,3H2,1-2H3/b20-12+

InChI Key

JBWHAVALEPVDDF-UDWIEESQSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NN=C(C2=O)C3=CC=CC=C3)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NN=C(C2=O)C3=CC=CC=C3)C)O

Origin of Product

United States

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